molecular formula C6H10N2O B1266443 (3,5-Dimethyl-1H-pyrazol-1-yl)methanol CAS No. 85264-33-1

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Cat. No.: B1266443
CAS No.: 85264-33-1
M. Wt: 126.16 g/mol
InChI Key: OBENDWOJIFFDLZ-UHFFFAOYSA-N
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Description

The Significance of Pyrazole (B372694) and its Derivatives in Advanced Chemical Disciplines

The pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and three carbon atoms. numberanalytics.com This structural motif is a cornerstone in various fields of chemistry, owing to its unique properties and reactivity. numberanalytics.comnumberanalytics.com

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.comnih.govmdpi.com A classic method for synthesizing pyrazole from acetylene (B1199291) and diazomethane (B1218177) was developed by Hans von Pechmann in 1898. wikipedia.orgijraset.com The first pyrazolone (B3327878) derivative was also synthesized by Knorr in 1883 through the condensation of acetoacetic ester with phenylhydrazine. globalresearchonline.net A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. wikipedia.orgnih.gov

Pyrazole and its derivatives are of immense importance in modern science, finding applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The pyrazole ring is considered a "privileged structure" in drug discovery, as it is a key component in many biologically active compounds. ijraset.comresearchgate.net

In the pharmaceutical sector , pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. numberanalytics.comnih.govmdpi.comglobalresearchonline.netwisdomlib.org Several commercially successful drugs incorporate the pyrazole scaffold.

Drug NameTherapeutic Use
Celecoxib A selective COX-2 inhibitor used for pain and inflammation. numberanalytics.comwikipedia.org
Rimonabant A cannabinoid receptor antagonist formerly used for obesity. numberanalytics.commdpi.com
Stanozolol An anabolic steroid. wikipedia.org
Pirtobrutinib An anticancer agent. researchgate.net
Sildenafil A marketed drug containing a fused pyrazole moiety. researchgate.netmdpi.com

In materials science , pyrazole derivatives are utilized in the development of novel materials such as luminescent compounds and conducting polymers. numberanalytics.commdpi.com Their ability to form stable coordination complexes with various metal ions also makes them valuable ligands in coordination chemistry. researchgate.netnih.gov

Positioning of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol within Pyrazole Research

Within the vast field of pyrazole chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules. Its specific substitution pattern offers unique opportunities for chemical modification.

The structure of this compound is characterized by a pyrazole ring with methyl groups at the C3 and C5 positions and a hydroxymethyl (-CH₂OH) group attached to the N1 nitrogen atom. This N-hydroxymethyl moiety is a key functional group that allows for a variety of chemical transformations. It can, for instance, undergo condensation reactions with primary amines, providing a straightforward route to a range of N-substituted derivatives. researchgate.net The pyrazole ring itself possesses reactive sites, with position 4 being susceptible to electrophilic substitution, while positions 3 and 5 are prone to nucleophilic attack. nih.gov Furthermore, the two adjacent nitrogen atoms in the pyrazole ring can act as coordination sites, making the molecule and its derivatives interesting ligands in coordination chemistry. nih.govacs.org

Research involving this compound and its derivatives has focused on several key areas:

Synthesis of Novel Derivatives: A primary area of research is the use of this compound as a starting material to synthesize new chemical entities. This includes the one-step condensation with various primary amines to prepare a series of pyrazolic heterocyclic compounds. researchgate.net Other synthetic efforts have led to the creation of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives mdpi.com and pyrazole-1-carbothiohydrazide derivatives. chemrxiv.org

Investigation of Biological Activities: The derivatives of this compound have been screened for various biological activities.

Antioxidant Activity: A series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, synthesized from this compound, have been evaluated for their antioxidant properties using the DPPH radical scavenging assay. researchgate.netresearchgate.net

Cytotoxic Activity: Newly synthesized 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been tested for their in vitro cytotoxic effects against several cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer. mdpi.com Similarly, novel pyrazole-1-carbothiohydrazide derivatives have been assessed for their cytotoxic activities against liver and lung carcinoma cell lines. chemrxiv.org

The following table summarizes some of the research findings for derivatives of this compound.

Derivative ClassResearch FocusKey Findings
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivativesAntioxidant ActivitySome compounds showed significant DPPH radical scavenging activity. researchgate.net
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivativesCytotoxic ActivityCompound 5f was more effective than the reference drug 5-FU against the C6 glioma cell line and showed no cytotoxicity to healthy cells. mdpi.com
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivativesCytotoxic ActivityCompound 17 showed potent activity against liver and lung carcinoma cell lines with low toxicity to normal lung fibroblast cells. chemrxiv.org

Coordination Chemistry: The pyrazole scaffold is a well-known ligand in coordination chemistry. researchgate.netacs.org While specific studies on the coordination chemistry of this compound itself are not extensively detailed in the provided context, the inherent properties of the pyrazole ring suggest its potential in forming metal complexes.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)methanol
Source PubChem
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InChI

InChI=1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3
Source PubChem
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InChI Key

OBENDWOJIFFDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1032513
Record name (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
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Molecular Weight

126.16 g/mol
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CAS No.

85264-33-1
Record name 1-(Hydroxymethyl)-3,5-dimethylpyrazole
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Record name Dimethyl hydroxymethyl pyrazole
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Record name 3,5-dimethyl-1H-pyrazole-1-methanol
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Record name 3,5-DIMETHYLPYRAZOL-1-METHANOL
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Synthetic Methodologies and Chemical Transformations Involving 3,5 Dimethyl 1h Pyrazol 1 Yl Methanol

Derivatization Strategies of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

N-Alkylation Reactions Utilizing the Methanol (B129727) Group

The hydroxyl group of this compound can be activated to facilitate N-alkylation of primary and secondary amines. This reaction, typically a condensation, proceeds by reacting the methanol derivative with an appropriate amine, often in a polar aprotic solvent like acetonitrile (B52724), to promote an SN2-type reaction. researchgate.net This method provides a straightforward route to introduce the (3,5-dimethyl-1H-pyrazol-1-yl)methyl moiety onto a nitrogen atom.

A notable example involves the reaction of this compound with 4-aminoacetophenone. The mixture is stirred in acetonitrile at room temperature, leading to the formation of a white precipitate, 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone, in good yield. mdpi.com This reaction highlights a catalyst-free approach to synthesizing new pyrazole (B372694) derivatives. researchgate.net The yields of these N-alkylation reactions can be quite high, sometimes reaching up to 99%. nih.gov

Table 1: Examples of N-Alkylation Reactions

Amine SubstrateProductSolventYieldReference
4-Aminoacetophenone1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanoneAcetonitrile73% mdpi.com
Primary Amines (General)N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivativesAcetonitrileUp to 99% nih.gov
Primary Amines (General for Tridentate Ligands)Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino derivativesAcetonitrile15-99% researchgate.net

Formation of Amino Acid Conjugates

The conjugation of pyrazole derivatives with amino acids is a strategy employed to create novel molecules with potential biological applications. mdpi.comrsc.org A synthetic pathway to generate α-amino acids featuring a 5-arylpyrazole side-chain has been developed. rsc.org This multi-step process begins with an aspartic acid-derived β-keto phosphonate (B1237965) ester, which undergoes a Horner-Wadsworth-Emmons reaction with various aromatic aldehydes. rsc.org The resulting β-aryl α,β-unsaturated ketones are then treated with a hydrazine (B178648), such as phenylhydrazine, followed by an oxidation step to regioselectively form the pyrazole-derived α-amino acids. rsc.org While this demonstrates the incorporation of a pyrazole moiety into an amino acid structure, direct conjugation using this compound represents a more direct approach.

For instance, the reaction with 4-aminoacetophenone can be seen as a basic model for conjugation to an amino-functionalized aromatic system. mdpi.com More complex conjugations can be achieved through standard peptide coupling techniques, where the carboxyl group of an amino acid is activated to react with an amine. mdpi.com

Synthesis of Oxime Ether Derivatives

This compound is a precursor for creating more complex molecules, including oxime ethers. The synthesis of 1-Aryl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime ether derivatives follows a multi-step pathway. mdpi.com

The general synthesis begins with 3,5-dimethylpyrazole, which is reacted to form 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone intermediates. These ketone intermediates are then converted to their corresponding oximes by reacting them with hydroxylamine (B1172632) hydrochloride in ethanol, with the medium alkalized to a pH of 11 using a sodium hydroxide (B78521) solution. mdpi.com The final step is the O-alkylation of the oxime with various alkyl halides to produce the desired oxime ether derivatives. nih.gov This process underscores the utility of the pyrazole scaffold in building a library of diverse compounds. mdpi.comnih.gov

Table 2: Synthesis of Pyrazole Oxime Intermediates

Aryl GroupIntermediate KetoneOxime ProductYieldReference
4-Methoxyphenyl1-(4-Methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone1-(4-Methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime87% mdpi.com
Phenyl1-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone1-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oximeNot Specified mdpi.com
4-Chlorophenyl1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime96% mdpi.com

Incorporation into Complex Heterocyclic Systems (e.g., Thiazolo[4,5-b]pyridine)

The pyrazole moiety is a valuable component in the construction of larger, fused heterocyclic systems known for their pharmacological importance. dmed.org.uadmed.org.ua The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, a compound that integrates pyrazole, thiazole, and pyridine (B92270) rings, provides a key example. mdpi.commdpi.com

This specific heterocyclic system is synthesized through a hetero-cyclization reaction. The process involves reacting 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine with acetylacetone (B45752) in methanol, using glacial acetic acid as a catalyst. mdpi.com The reaction, which consists of nucleophilic additions and dehydration steps, is refluxed for several hours to yield the final product. mdpi.com The resulting compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, was obtained in a 71% yield and its structure was confirmed by X-ray crystallography. mdpi.com This synthetic route assembles the 3,5-dimethyl-1H-pyrazol-1-yl group from acetylacetone and a hydrazine derivative, rather than using this compound as a starting material. mdpi.com

Generation of Tridentate Pyrazolic Compounds

This compound is an essential reagent for the synthesis of tridentate nitrogen-donor ligands, often referred to as 'scorpionate' ligands. These ligands are crucial in coordination chemistry for their ability to form stable complexes with transition metals. rsc.org

The synthesis is typically achieved through a condensation reaction where two equivalents of this compound are reacted with one equivalent of a primary amine. researchgate.netnih.gov This reaction forms a ligand with a central amino nitrogen atom linked to two (3,5-dimethyl-1H-pyrazol-1-yl)methyl arms, creating an N,N,N-tridentate chelate. A variety of primary amines can be used, allowing for the tuning of the ligand's steric and electronic properties. For example, reacting this compound with amines such as 2-aminoethan-1-ol or 4-aminobutan-1-ol produces functionalized tripodal ligands. researchgate.net These ligands and their subsequent metal complexes are instrumental in modeling biological systems and in catalysis. researchgate.netrsc.org

Table 3: Synthesized Tridentate Pyrazolic Ligands

Primary AmineLigand NameReference
2-Aminoethan-1-ol2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol researchgate.net
4-Aminobutan-1-ol4-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)butan-1-ol researchgate.net
5-Aminopentan-1-ol5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol researchgate.net
AminoethaneNN-bis(3,5-dimethylpyrazol-1-ylmethyl)aminoethane rsc.org

Advanced Spectroscopic and Crystallographic Characterization in 3,5 Dimethyl 1h Pyrazol 1 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, ¹H and ¹³C NMR are fundamental for initial structural elucidation, while advanced techniques can offer deeper insights into its connectivity.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the structure.

The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals key structural features:

Methyl Protons (C3-CH₃ and C5-CH₃): Due to the magnetic equivalence of the two methyl groups attached to the pyrazole (B372694) ring at positions 3 and 5, their protons resonate as a single, sharp singlet. This signal's integration value of 6H confirms the presence of both methyl groups.

Methylene Protons (-CH₂OH): The two protons of the methylene bridge between the pyrazole nitrogen (N1) and the hydroxyl group appear as a singlet, integrating to 2H.

Pyrazole Ring Proton (C4-H): The single proton attached to the C4 carbon of the pyrazole ring gives rise to a singlet with an integration value of 1H.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on factors like concentration and solvent.

¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
C3-CH₃, C5-CH₃~2.2Singlet6H
-CH₂OH~5.3Singlet2H
C4-H~5.8Singlet1H
-OHVariableBroad Singlet1H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Due to the symmetry of this compound, its ¹³C NMR spectrum is expected to display four signals, representing the four distinct carbon environments.

The expected signals are:

Methyl Carbons (C3-CH₃ and C5-CH₃): A single signal for the two equivalent methyl carbons.

Pyrazole Ring Carbons (C3 and C5): One signal representing the two equivalent carbons of the pyrazole ring to which the methyl groups are attached.

Pyrazole Ring Carbon (C4): A distinct signal for the carbon atom at the 4-position of the ring.

Methylene Carbon (-CH₂OH): A signal corresponding to the methylene carbon atom.

The chemical shifts of these signals are in agreement with those expected for pyrazole derivatives, providing definitive confirmation of the carbon skeleton. chemicalbook.comresearchgate.net

¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C3-CH₃, C5-CH₃~13
-CH₂OH~70
C4~105
C3, C5~145

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound is an achiral molecule with relatively free bond rotation, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguously confirming the assignments made from 1D spectra. ipb.ptresearchgate.net These experiments reveal through-bond and through-space correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signal at ~5.8 ppm to the C4 carbon at ~105 ppm, the signal at ~5.3 ppm to the methylene carbon at ~70 ppm, and the signal at ~2.2 ppm to the methyl carbons at ~13 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular structure. For instance, HMBC would show correlations from the methylene (-CH₂) protons to the C3 and C5 carbons of the pyrazole ring, confirming the N-CH₂OH linkage. Correlations from the methyl protons to C3, C5, and C4 would further solidify the ring structure.

These advanced methods provide a comprehensive and unequivocal confirmation of the molecule's constitution, leaving no ambiguity in the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also be used to assess its purity and aid in its identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular weight of polar molecules like this compound without causing significant fragmentation. rsc.org

The compound has a molecular formula of C₆H₁₀N₂O, which corresponds to a monoisotopic mass of 126.0793 g/mol . nih.govnih.gov When analyzed by ESI-MS in the positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ at an m/z value of approximately 127.0871. The detection of this ion provides direct and accurate confirmation of the compound's molecular weight.

Expected ESI-MS Data for this compound

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₆H₁₁N₂O]⁺127.0871
[M+Na]⁺[C₆H₁₀N₂ONa]⁺149.0691

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the target compound from any volatile impurities. The retention time—the time it takes for the compound to pass through the column—is a characteristic property that can be used for identification.

After separation, the eluted compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint." The spectrum would show a molecular ion peak (M⁺) at m/z 126, confirming the molecular weight. More importantly, the characteristic fragmentation pattern provides structural information. A likely major fragmentation pathway would involve the loss of the hydroxymethyl group, resulting in a stable 3,5-dimethylpyrazole cation fragment at m/z 95. This combination of retention time and a unique fragmentation pattern provides a very high degree of confidence in the compound's identity and purity. cas.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in identifying functional groups and investigating the electronic transitions within the this compound molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds. The analysis of the vibrational spectra of the parent compound, 3,5-dimethylpyrazole, and its derivatives provides a basis for the assignment of characteristic absorption bands. nih.govnih.gov

Key vibrational modes for this compound are expected in distinct regions of the infrared spectrum. The presence of the hydroxyl (-OH) group is typically confirmed by a broad stretching vibration. The pyrazole ring itself gives rise to several characteristic bands, including C-H, C=N, and C=C stretching vibrations. The aliphatic C-H stretching and bending modes from the methyl and methylene groups, as well as the C-O stretching of the methanol (B129727) moiety, are also identifiable.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Hydroxyl (-OH) 3600 - 3200 (Broad)
C-H Stretch (Aromatic) Pyrazole Ring 3100 - 3000
C-H Stretch (Aliphatic) Methyl (-CH₃), Methylene (-CH₂-) 3000 - 2850
C=N Stretch Pyrazole Ring ~1670 - 1600
C=C Stretch Pyrazole Ring ~1570 - 1530

Note: The expected wavenumber ranges are based on typical values for pyrazole derivatives and related compounds.

Studies on 3,5-dimethylpyrazole have shown that its solid-state spectrum is influenced by hydrogen bonding, which can cause shifts and broadening of certain absorption bands, particularly the N-H stretch in the parent pyrazole. nih.gov A similar effect is anticipated for the O-H stretch in this compound due to intermolecular hydrogen bonding in the solid state.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. The pyrazole ring in this compound is a conjugated system that exhibits characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to π→π* electronic transitions within the heterocyclic ring.

For various pyrazole derivatives, these characteristic absorption bands are typically observed in the range of 250–275 nm. scispace.com The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity and the nature of the substituents on the pyrazole ring. A bathochromic (red) shift, or a shift to a longer wavelength, can be observed with increasing solvent polarity. scispace.com

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Chromophore Expected λmax (nm)

Note: The expected absorption maximum is based on data from related N-substituted pyrazole derivatives. scispace.com

The study of these electronic properties is crucial for applications where the molecule's interaction with light is important.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction analysis of this compound has confirmed its molecular structure and atom-numbering scheme. researchgate.net This technique has been extensively used to characterize a wide array of pyrazole derivatives, confirming their molecular geometry and connectivity. nih.govmdpi.commdpi.com The crystallographic data for this compound revealed its specific arrangement in the solid state, which is crucial for understanding its physical properties. researchgate.net

The crystal structure of this compound is characterized by a significant intermolecular O—H···N hydrogen bond. researchgate.net This interaction occurs between the hydroxyl group of one molecule and the pyridine-type nitrogen (N2) of an adjacent molecule. These strong interactions lead to the formation of dimers with an R²₂(10) graph-set notation. researchgate.net

In addition to this primary hydrogen bonding, weaker C-H···O and C-H···N interactions are also commonly observed in the crystal packing of pyrazole derivatives, further stabilizing the three-dimensional network. nih.govnih.gov For instance, in the crystal structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide, molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds, with additional stabilization from weak C—H···O interactions, creating a three-dimensional network. nih.gov The hydroxyl group and the pyrazole ring in this compound make it an excellent candidate for forming a variety of hydrogen-bonded networks, which dictate its solid-state structure and properties.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3,5-dimethylpyrazole

Analysis of Supramolecular Interactions in Crystal Lattices

Pi-Stacking Interactions (π-π interactions)

Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. These interactions are fundamental in various chemical and biological phenomena, including the stabilization of DNA and protein structures, molecular recognition, and the formation of supramolecular assemblies. The strength and geometry of π-π stacking depend on the electrostatic and van der Waals forces between the π-systems of adjacent rings.

In the solid state, the crystal structure of this compound is primarily dictated by strong intermolecular hydrogen bonding. A detailed crystallographic study reveals that molecules form centrosymmetric dimers through O—H···N hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of the pyrazole ring of an adjacent molecule researchgate.net. Examination of the crystal packing does not indicate the presence of significant, classical parallel-displaced or face-to-face π-π stacking interactions between the pyrazole rings. The arrangement of the pyrazole rings relative to one another does not fit the typical geometric criteria for strong π-π stacking, such as short centroid-to-centroid distances (typically < 3.8 Å). Instead, the supramolecular architecture is dominated by the robust hydrogen-bonding network, which appears to be the main stabilizing force in the crystal lattice researchgate.net.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a comprehensive picture of all close contacts simultaneously. The surface is defined by points where the contribution of the electron density from the molecule inside the surface is equal to the contribution from all other molecules.

Key visualizations include:

dnorm Surface: This surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is a unique fingerprint for the crystal structure, where different types of interactions (e.g., H···H, O···H, C···H) appear in distinct regions. The percentage contribution of each interaction type to the total Hirshfeld surface can be calculated, offering a quantitative measure of their importance in the crystal packing.

Illustrative Data Table for Hirshfeld Surface Analysis

The following table is an illustrative example of the data that would be generated from a Hirshfeld surface analysis. The values are not from a published study on this compound but represent typical contributions for a molecule with similar functionality.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H~50-60%
O···H / H···O~15-25%
C···H / H···C~10-20%
N···H / H···N~5-10%
C···C< 2%
Other< 1%

Conformational Studies and Dihedral Angle Analysis

The conformation of this compound is defined by the spatial arrangement of its constituent atoms, particularly the orientation of the hydroxymethyl group relative to the pyrazole ring. Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and dihedral (torsion) angles that characterize the molecule's shape researchgate.net.

The 3,5-dimethylpyrazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The key conformational flexibility lies in the rotation around the N1—C6 bond, which connects the hydroxymethyl group to the pyrazole ring. The crystal structure analysis reveals a specific, stable conformation in the solid state. This conformation is described by key dihedral angles involving the atoms of the hydroxymethyl group and the pyrazole ring. While the primary publication does not list specific dihedral angle values in its main text, the provided atomic coordinates define this conformation unambiguously researchgate.net. The orientation adopted in the crystal is one that facilitates the formation of the observed intermolecular O—H···N hydrogen bonds that define the crystal packing researchgate.net.

Selected Structural Parameters for this compound

Data extracted from the crystallographic study by Radosavljević Evans et al. (2005). researchgate.net

Parameter TypeAtoms InvolvedValue
Bond LengthO1—C61.416 (2) Å
Bond LengthN1—C61.459 (1) Å
Bond LengthN1—N21.369 (1) Å
Bond AngleO1—C6—N1110.5 (1) °
Bond AngleC5—N1—N2111.9 (1) °
Bond AngleC3—N2—N1105.1 (1) °
Hydrogen Bond LengthO1—H1···N22.828 (2) Å
Hydrogen Bond AngleO1—H1···N2171.0 (2) °

Coordination Chemistry of 3,5 Dimethyl 1h Pyrazol 1 Yl Methanol As a Ligand

Ligand Properties of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

The coordination behavior of this compound is dictated by the electronic and steric properties of its constituent functional groups: the pyrazole (B372694) ring and the hydroxymethyl substituent.

Pyrazole and its derivatives are well-established as excellent ligands for transition metals. The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1), which is typically involved in substitution (in this case, with the methanol (B129727) group), and a pyridine-type nitrogen (N2), which possesses a lone pair of electrons readily available for coordination to a metal center. The primary coordination site in this compound is this pyridine-type N2 atom. The presence of two electron-donating methyl groups at the 3- and 5-positions of the pyrazole ring enhances the basicity of the N2 atom, thereby strengthening its coordination bond with metal ions.

This compound exhibits variable denticity, which is a key factor in its ability to form diverse coordination architectures. It can function as:

A Monodentate Ligand: Coordinating solely through the N2 atom of the pyrazole ring, with the hydroxymethyl group remaining uncoordinated.

A Bidentate or Bridging Ligand: Upon deprotonation of the hydroxyl group, the resulting alkoxide oxygen atom can also coordinate to a metal center. This allows the ligand, in its anionic form (L⁻), to act as a bidentate-chelating ligand to a single metal ion or, more commonly, as a bridging ligand between two or more metal centers. This bridging capability is crucial for the formation of polynuclear complexes.

This flexibility allows the ligand to adapt to the electronic and steric preferences of different metal ions and reaction conditions, leading to a wide range of complex structures.

Complexation with Transition Metals

Research has demonstrated the ability of this compound (HL) to form stable complexes with a variety of divalent transition metal ions. The specific outcome of the complexation reaction is highly dependent on the metal salt used, the solvent, and the presence or absence of a base.

This compound has been shown to react with halides and other salts of Co(II), Ni(II), and Cu(II). Depending on the reaction conditions, the ligand may coordinate in its neutral form (HL) or its deprotonated, anionic form (L⁻). For instance, in some reactions, the parent ligand undergoes cleavage, yielding 3,5-dimethylpyrazole (dmp), which then coordinates to the metal center.

While pyrazole-based ligands are known to form stable complexes with a wide array of metal ions, including Zn(II), Cd(II), Hg(II), and Pb(II), specific structural studies detailing the coordination of this compound with these particular metals are less common in the literature rsc.orgunpak.ac.idresearchgate.net. However, the known chemistry with Co(II), Ni(II), and Cu(II) provides significant insight into its coordination potential.

The table below summarizes some of the coordination complexes formed with this ligand.

Metal IonReactantsResulting Complex FormulaLigand Form
Cu(II) CuCl₂ + HL[CuCl₂(dmp)]₂3,5-dimethylpyrazole
Cu(II) CuCl₂ + HL[CuCl₂(dmp)₂]₂3,5-dimethylpyrazole
Cu(II) CuBr₂ + HL + KOH[CuBr(L)]₂Deprotonated (L⁻)
Co(II) CoCl₂ + HL[CoCl₂(dmp)₂]3,5-dimethylpyrazole
Co(II) CoCl₂ + HL + KOH[CoCl(L)(EtOH)]₄Deprotonated (L⁻)
Ni(II) NiCl₂ + HL + KOH[NiCl(L)(EtOH)]₄Deprotonated (L⁻)

dmp = 3,5-dimethylpyrazole; HL = this compound; L = deprotonated (3,5-Dimethyl-1H-pyrazol-1-yl)methanolate

Copper(II) Complexes: With copper(II) chloride, the ligand can undergo N-C bond cleavage, leading to the formation of dinuclear complexes with bridging 3,5-dimethylpyrazole. However, with copper(II) bromide in the presence of a base, the deprotonated ligand (L⁻) forms a dinuclear complex, [CuBr(L)]₂, where the ligand likely acts as a bridge.

Cobalt(II) and Nickel(II) Complexes: The reactions of CoCl₂ and NiCl₂ with the ligand in the presence of a base (KOH) to facilitate deprotonation lead to the formation of tetranuclear complexes with the formula [MCl(L)(EtOH)]₄ (where M = Co or Ni). X-ray diffraction studies of the cobalt complex, [CoCl(L)(EtOH)]₄, have confirmed that it possesses a cubane-type structure. In this arrangement, the four cobalt atoms and the four oxygen atoms from the deprotonated hydroxyl groups of the four ligands occupy alternating vertices of a cube. Each metal ion is coordinated by a pyrazole nitrogen, a chloride ion, an ethanol molecule, and two oxygen atoms from neighboring ligands. This demonstrates the ligand's capacity to facilitate the self-assembly of high-nuclearity clusters.

The variation from dinuclear (Cu) to tetranuclear (Co, Ni) structures underscores how the coordination preferences of the metal ion direct the final architecture.

The stereochemical properties of this compound are critical in guiding the assembly of its coordination complexes. The methyl groups at the 3- and 5-positions of the pyrazole ring introduce significant steric bulk. This steric hindrance influences the ligand's approach to the metal center and can dictate the number of ligands that can fit around a single metal ion.

Furthermore, the flexibility of the N-CH₂OH bond allows the coordinating groups to adopt specific spatial arrangements to satisfy the stereochemical demands of the metal's coordination sphere. For example, in the formation of the [MCl(L)(EtOH)]₄ cubane structure, the ligand adopts a specific conformation that allows its pyrazole nitrogen and alkoxide oxygen to bridge different metal centers effectively. This bridging mode is essential for building the three-dimensional, high-nuclearity core. The ability of the ligand to fulfill these precise stereochemical requirements is fundamental to the formation of such ordered and complex supramolecular structures.

Structural Characterization of Metal Complexes

Spectroscopic Techniques (IR, UV-Vis, NMR, MS, ESR)

Spectroscopy is a cornerstone in the characterization of coordination compounds, offering insights into bonding, electronic transitions, and the magnetic environment of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination mode of the this compound ligand. The IR spectra of the free ligand show characteristic bands for O-H, C-N, and C=N stretching vibrations. Upon complexation with a metal ion, shifts in these vibrational frequencies are observed. A notable shift in the ν(C=N) band of the pyrazole ring indicates the coordination of the pyrazolyl nitrogen atom to the metal center. The position and nature of the O-H band can also provide evidence of coordination or deprotonation of the hydroxyl group.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes provide valuable information about the d-orbital splitting and the coordination geometry of the metal ion. For instance, copper(II) complexes of pyrazole-containing ligands often exhibit broad d-d transition bands in the visible region. arxiv.orgresearchgate.net The position and intensity of these bands are characteristic of the specific geometry, such as square pyramidal or distorted octahedral. arxiv.org Additionally, intense bands in the UV region are typically assigned to ligand-to-metal charge-transfer (LMCT) transitions. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the free ligand is readily characterized by ¹H and ¹³C NMR, the study of its paramagnetic complexes can be more complex. acs.orgwikipedia.org For diamagnetic complexes, NMR spectroscopy is a powerful tool to confirm the ligand's structure within the complex. Shifts in the proton and carbon signals of the pyrazole ring and the methylene group upon coordination can confirm the binding sites. In paramagnetic complexes, broadened and shifted signals can still provide information about the molecular structure and the magnetic properties of the complex.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can identify the molecular ion peak, confirming the formation of the desired metal-ligand species. bham.ac.uk The fragmentation patterns observed in the mass spectrum can also offer structural clues about the complex's composition and the bonding between the metal and the ligand. nih.govchemtube3d.com

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is specific to complexes with unpaired electrons, such as those of copper(II). arxiv.orgnih.gov The ESR spectra provide detailed information about the electronic environment of the metal ion. The g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) obtained from the spectra can be used to determine the ground electronic state and the degree of distortion from ideal geometries, such as in square-pyramidal or trigonal-bipyramidal copper(II) complexes. arxiv.orgnih.gov

TechniqueInformation ObtainedKey Observables for this compound Complexes
Infrared (IR)Ligand coordination modes, functional groups involved in bonding.Shift in ν(C=N) of the pyrazole ring; changes in the ν(O-H) band.
UV-Visible (UV-Vis)Electronic transitions, coordination geometry of the metal center.d-d transition bands in the visible region; Ligand-to-Metal Charge Transfer (LMCT) bands in the UV region.
Nuclear Magnetic Resonance (NMR)Connectivity and structure in diamagnetic complexes; structural insights in paramagnetic complexes.Chemical shifts of pyrazole and methylene protons and carbons.
Mass Spectrometry (MS)Molecular weight confirmation, stoichiometry, and fragmentation.Molecular ion peak [M]+, fragmentation patterns corresponding to ligand loss.
Electron Spin Resonance (ESR/EPR)Electronic environment of paramagnetic metal ions, ground electronic state.g-values (g||, g⊥) and hyperfine coupling constants (A||, A⊥) for complexes like Cu(II).

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized complex. This fundamental technique is crucial for verifying the empirical formula of the compound. The experimentally determined percentages are compared with the calculated values for the proposed structure. A close agreement between the experimental and calculated values confirms the stoichiometry of the metal, ligand, and any counter-ions or solvent molecules in the complex, thereby validating its purity and composition. ucl.ac.ukchemrxiv.orgresearchgate.net

X-ray Diffraction Studies of Metal-Ligand Complexes

For complexes involving pyrazole-based ligands, X-ray diffraction studies have confirmed various coordination modes. Studies on related structures show that the this compound ligand can coordinate to metal centers through the N2 nitrogen of the pyrazole ring. For example, in a copper(II) oxalate complex containing 3,5-dimethyl-1H-pyrazole, the copper ion adopts a slightly distorted square-pyramidal coordination environment. researchgate.net In this structure, the equatorial positions are occupied by two nitrogen atoms from two separate pyrazole ligands and two oxygen atoms from a chelating oxalate anion, while an axial position is occupied by a water molecule. researchgate.net Such studies provide unambiguous structural proof and a solid foundation for understanding the chemical properties of these complexes.

Theoretical Investigations of Coordination Behavior

Computational chemistry provides powerful tools to complement experimental findings, offering deeper insight into the electronic structure, stability, and reactivity of metal complexes.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard computational method for investigating coordination compounds. nih.govlibretexts.org DFT calculations allow for the optimization of the molecular geometry of metal complexes containing the this compound ligand. The calculated structural parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Beyond structural optimization, DFT is used to explore the electronic properties of these complexes. Calculations can determine the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding electronic transitions observed in UV-Vis spectra, such as identifying them as d-d, LMCT, or intraligand transitions. youtube.com Natural Bond Orbital (NBO) analysis can also be performed to investigate the nature of the metal-ligand bonds and charge distribution within the molecule.

DFT ApplicationDerived InformationRelevance to Coordination Chemistry
Geometry OptimizationOptimized molecular structure, bond lengths, bond angles.Corroboration of X-ray diffraction data; prediction of structures for unknown complexes.
Frequency CalculationsVibrational frequencies (IR spectra).Assignment of experimental IR bands and confirmation of coordination.
Frontier Molecular Orbitals (HOMO/LUMO)Energy gap, orbital distributions.Understanding electronic transitions (UV-Vis spectra) and chemical reactivity.
Natural Bond Orbital (NBO) AnalysisCharge distribution, nature of metal-ligand bonds.Quantifying the covalent/ionic character of coordination bonds.

Simulation of X-ray Single Crystal Analysis

The simulation of X-ray diffraction patterns is a valuable tool that bridges theoretical calculations and experimental results. The process typically begins with a theoretically optimized crystal structure, often obtained from DFT calculations or other crystal structure prediction (CSP) methods. acs.org

Using the optimized atomic coordinates and unit cell parameters as input, specialized software can simulate the powder X-ray diffraction (PXRD) pattern. youtube.com This simulated pattern, which plots diffraction intensity versus the diffraction angle (2θ), can then be directly compared to an experimentally measured PXRD pattern. A good match between the simulated and experimental patterns provides strong evidence that the theoretically predicted crystal structure is correct. acs.orgbham.ac.uk This approach is particularly useful for validating computationally predicted polymorphs or for analyzing materials that are difficult to grow as single crystals suitable for conventional X-ray diffraction. arxiv.orgacs.org

An exploration of this compound and its derivatives reveals a dynamic and expanding field of chemical research. This compound serves as a versatile building block for novel structures with significant potential in catalysis, materials science, and medicinal chemistry. Ongoing research focuses on refining synthetic methodologies, designing sophisticated molecular architectures, and conducting thorough evaluations of their functional properties. This article delves into the future directions and emerging trends centered on this pivotal chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,5-dimethyl-1H-pyrazol-1-yl)methanol, and how can purity be optimized?

  • Methodology :

  • Condensation reactions : React this compound with amino acids (e.g., aminoundecenoic acid) in acetonitrile under reflux for 4 hours .
  • Alternative approach : Use ethanol as a solvent with NaOH as a catalyst for cyclo-condensation reactions involving chalcone derivatives .
  • Purification : Recrystallize from ethanol/DMF mixtures (1:1) or employ column chromatography with dichloromethane and triethylamine for intermediates .
    • Characterization : Validate purity via HPLC (C18 columns, UV detection at 254 nm) and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is structural characterization of this compound performed in crystallographic studies?

  • Methodology :

  • Single-crystal XRD : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) . Validate structures with CCDC deposition and check for disorders using ORTEP-3 .
  • Software tools : WinGX suite for small-molecule crystallography data processing .
    • Key parameters : Report R-factors, bond lengths/angles, and thermal displacement parameters. Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G(d)) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT studies : Optimize geometry using B3LYP functional with basis sets (6-31G(d,p), 6-311++G(d,p)) . Calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites.
  • Validation : Compare computed vibrational spectra (IR) with experimental data . Use Gaussian or ORCA software for simulations.
    • Table : Basis Set Effects on Geometry Optimization
Basis SetBond Length (Å)Angle (°)Energy (Hartree)
6-31G(d)1.39120.5-1204.56
6-311++G(2d,2p)1.38119.8-1204.62

Q. What strategies resolve contradictions in synthetic yields or spectroscopic data for derivatives of this compound?

  • Methodology :

  • Reproducibility checks : Repeat reactions under inert atmospheres (N2_2/Ar) to exclude moisture/oxygen interference .
  • Multi-technique validation : Combine XRD, NMR, and HRMS to confirm structural assignments . For ambiguous NOE effects, use 2D NMR (COSY, HSQC) .
    • Case study : If IR spectra contradict DFT predictions, re-examine solvent effects (e.g., DMSO vs. gas-phase calculations) .

Q. How can this compound be functionalized for biological activity studies?

  • Methodology :

  • Derivatization : React with aldehydes or ketones via Knoevenagel condensation or form hydrazone linkages for metal coordination .
  • Biological assays :
  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} determination) .
  • Antioxidant capacity : Measure TAC/TOS levels using colorimetric kits .
  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., PI3Kα) .

Methodological Considerations

Q. What are the best practices for handling this compound in air-sensitive reactions?

  • Storage : Store under nitrogen at -20°C in amber vials to prevent degradation .
  • Reaction setup : Use Schlenk lines for anhydrous conditions and degas solvents with freeze-pump-thaw cycles .

Q. How to troubleshoot low yields in the synthesis of this compound complexes?

  • Optimization steps :

  • Vary stoichiometry (1:1 to 1:2 molar ratios of ligand to metal) .
  • Screen solvents (DMF, THF, acetonitrile) for solubility improvements .
  • Employ microwave-assisted synthesis to reduce reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.